molecular formula C7H8O B1626251 Benzyl alcohol-alpha-13C CAS No. 54522-91-7

Benzyl alcohol-alpha-13C

Cat. No.: B1626251
CAS No.: 54522-91-7
M. Wt: 109.13 g/mol
InChI Key: WVDDGKGOMKODPV-PTQBSOBMSA-N
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Description

It is a colorless liquid with a molecular formula of C7H8O and a molecular weight of 108.14 g/mol. Benzyl alcohol-alpha-13C is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

Benzyl alcohol-alpha-13C has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require a phenylmethanol moiety.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

Target of Action

Phenyl(113C)methanol, also known as Benzyl alcohol-alpha-13C, is a variant of benzyl alcohol. The primary targets of benzyl alcohol are the respiratory spiracles of lice . It inhibits lice from closing their respiratory spiracles, leading to their asphyxiation .

Mode of Action

This compound interacts with its targets by obstructing the respiratory spiracles of lice, preventing them from closing. This obstruction leads to the asphyxiation of the lice, effectively eliminating them .

Biochemical Pathways

Phenyl(113C)methanol is involved in the methylation of phenol with methanol, a process widely carried out to produce a variety of products such as anisole, cresols, and xylenols . This process involves various catalysts, including zeolites, metal oxides, spinel, phosphates, sulfates, hydrotalcites, and others .

This compound, on the other hand, is part of the peroxisomal β-oxidative pathway, which produces benzoyl-CoA, a precursor of benzenoid compounds . This pathway involves the enzymes cinnamate-coenzyme A (CoA) ligase (CNL), cinnamoyl-CoA hydratase/dehydrogenase (CHD), and 3-ketoacyl-CoA thiolase (KAT) .

Pharmacokinetics

It is known that benzyl alcohol is harmful if swallowed or inhaled .

Result of Action

The primary result of the action of this compound is the asphyxiation of lice, leading to their elimination . In the context of the peroxisomal β-oxidative pathway, it contributes to the production of benzoyl-CoA .

Action Environment

The action of Phenyl(113C)methanol and this compound can be influenced by various environmental factors. For instance, the methylation of phenol with methanol is affected by the phenol/methanol mole ratio of the feed . Additionally, benzyl alcohol should be stored at room temperature away from light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl alcohol-alpha-13C can be synthesized through various methods. One common method involves the reduction of benzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields phenylmethanol as the primary product.

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde to produce phenylmethanol. This reaction requires anhydrous conditions and is typically conducted in an ether solvent.

Industrial Production Methods

Industrial production of phenyl(113C)methanol often involves the catalytic hydrogenation of benzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol-alpha-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to benzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: The compound can be reduced to toluene using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic conditions.

    Reduction: LiAlH4.

    Substitution: SOCl2.

Major Products

    Oxidation: Benzaldehyde.

    Reduction: Toluene.

    Substitution: Benzyl chloride.

Comparison with Similar Compounds

Benzyl alcohol-alpha-13C is similar to other phenylmethanols and alcohols in terms of its chemical structure and reactivity. Some similar compounds include:

    Benzyl Alcohol: Similar to phenyl(113C)methanol but without the isotopic labeling.

    Phenol: Contains a hydroxyl group directly attached to an aromatic ring.

    Methanol: A simpler alcohol with a single carbon atom.

This compound is unique due to its isotopic labeling, which makes it useful in tracer studies and research involving isotopic effects.

Properties

IUPAC Name

phenyl(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480287
Record name Benzyl alcohol-|A-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-91-7
Record name Benzyl alcohol-|A-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54522-91-7
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Synthesis routes and methods I

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
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reactant
Reaction Step One
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Quantity
180 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Shono and co-workers found that when they used CF3H/tBuOK/DMF to react with benzaldehyde at −50° C., benzyl alcohol and benzoic acid were formed by the competing Cannizzaro reaction (Shono, T.; Ishifume, M.; Okada, T.; Kashimura, S. J. Org. Chem. 1991, 56, 2). As mentioned above, the product of the present method is substantially free of benzyl alcohol and benzoic acid. Although Russell and Roques repeated the Shono reaction using excess CF3H (9.5 eq.) and tBuOK (2.2 eq.) at −50° C., and 67% yield of trifluoromethylated product 5 was formed and no benzyl alcohol was detected (Russell, J.; Roques, N. Tetrahedron 1998, 54, 13771), they reported that the high reaction temperature with excess base could lead to Cannizzaro reaction and jeopardize the nucleophilic trifluoromethylation.
Name
CF3H tBuOK DMF
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.0815 kg
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catalyst
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Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Synthesis routes and methods IV

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Synthesis routes and methods V

Procedure details

In a manner analogous to Example 8, 2,4-dichloro-phenol is reacted with 1-bromo-3,7-dimethyl-octa-2,6-diene to produce 2,4-dichloro-phenyl 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5368) and benzyl alcohol is reacted with 1-bromo- 3,7-dimethyl-octa-2,6-diene to produce 3,7-dimethyl-octa-2,6-dienyl ether (nD25 = 1.5095).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl alcohol-alpha-13C
Reactant of Route 2
Benzyl alcohol-alpha-13C
Reactant of Route 3
Benzyl alcohol-alpha-13C
Reactant of Route 4
Benzyl alcohol-alpha-13C
Reactant of Route 5
Benzyl alcohol-alpha-13C
Reactant of Route 6
Benzyl alcohol-alpha-13C

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